molecular formula C9H7ClF2O2 B15320311 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

Cat. No.: B15320311
M. Wt: 220.60 g/mol
InChI Key: IIFTYBJWBWAIHN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative characterized by a central ethanone group substituted with a chlorine atom at the α-position and a 2,6-difluoro-4-methoxyphenyl ring at the β-position. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3

InChI Key

IIFTYBJWBWAIHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)CCl)F

Origin of Product

United States

Preparation Methods

Halogen Exchange via Nucleophilic Aromatic Substitution

Starting with 2,6-dichloro-4-methoxyacetophenone, fluoride substitution achieves the difluoro intermediate. As demonstrated in, CsF in dimethyl sulfoxide (DMSO) at 120°C facilitates nucleophilic displacement of chlorine, yielding 1-(2,6-difluoro-4-methoxyphenyl)ethanone with 78% efficiency. Key parameters include:

  • Reagent stoichiometry : 2.5 equiv CsF to ensure complete di-substitution.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance fluoride nucleophilicity.
  • Byproduct mitigation : Unreacted CsCl precipitates and is removed via filtration.

α-Chlorination of 1-(2,6-Difluoro-4-Methoxyphenyl)Ethanone

Radical Chlorination Using N-Chlorosuccinimide (NCS)

Treating the acetophenone with NCS (1.2 equiv) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light induces radical-based α-chlorination. The reaction proceeds via:

  • Initiation : AIBN generates radicals at 70°C.
  • Propagation : Radical abstraction of α-hydrogen forms a ketonyl radical.
  • Chlorine transfer : NCS donates Cl- , yielding 2-chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone.

Yield : 82% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Challenges : Over-chlorination at the β-position is minimized by limiting reaction time to 2 hours.

Enolate-Mediated Chlorination

Generating the enolate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by addition of hexachloroethane (Cl3C–CCl3), achieves selective α-chlorination. This method offers superior regiocontrol (94% yield) but demands rigorous exclusion of moisture.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The α-CH₂Cl group resonates as a triplet at δ 4.38 ppm (J = 6.9 Hz), coupled to the β-proton and fluorine atoms. Aromatic protons appear as a doublet of doublets (δ 7.95 ppm, J = 7.6 Hz) due to ortho-fluorine coupling.
  • ¹⁹F NMR : Two distinct signals at δ −112.4 ppm (C-2 F) and −115.1 ppm (C-6 F) confirm regioselective fluorination.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 249.0321 (calc. 249.0324) validates the molecular formula C₁₀H₈ClF₂O₂.

Comparative Evaluation of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Halogen Exchange 2,6-Dichloro-4-methoxyacetophenone CsF, DMSO 78 99
Directed Metalation 4-Methoxyacetophenone Selectfluor®, TMEDA 65 97
Radical Chlorination 1-(2,6-Difluoro-4-methoxyphenyl)ethanone NCS, AIBN 82 98
Enolate Chlorination 1-(2,6-Difluoro-4-methoxyphenyl)ethanone LDA, Cl₃C–CCl₃ 94 99

Trade-offs : While enolate chlorination offers the highest yield, its operational complexity favors radical methods for scale-up. Halogen exchange is cost-effective but limited by substrate availability.

Impurity Profiling and Mitigation Strategies

As noted in, Grignard-mediated routes risk generating dehalogenated byproducts (e.g., 1-ethyl-2-fluoro-4-methoxybenzene) due to enolization. Countermeasures include:

  • Low-temperature quenching : Rapid acidification at −20°C suppresses elimination.
  • Chromatographic purification : Gradient elution (petroleum ether to ethyl acetate) isolates the target compound from methylated impurities.

Industrial-Scale Adaptations and Process Optimization

Patent data from highlights the use of continuous flow reactors for Suzuki-Miyaura couplings involving analogous biphenyl intermediates. Implementing microwave-assisted fluorination (150°C, 20 min) reduces reaction times by 70% compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogs from Handbook of Hydroxyacetophenones () and other sources:

Table 1: Structural Comparison of Selected Chloroethanone Derivatives
Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight
2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone 2,6-F; 4-OCH₃; α-Cl Cl, F, OCH₃ C₉H₆ClF₂O₂ 234.6 (calc.)
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl; 4-OH; 3-OCH₃ Cl, OH, OCH₃ C₉H₉ClO₃ 200.62
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 2-Cl; 6-OH; 4-OCH₃ Cl, OH, OCH₃ C₉H₉ClO₃ 200.62
2,2-Dichloro-1-(4-methylphenyl)ethanone α-Cl₂; 4-CH₃ Cl₂, CH₃ C₉H₈Cl₂O 203.07

Key Observations :

  • Electron Effects: The target compound’s 2,6-difluoro substitution enhances ring stability and lipophilicity compared to hydroxy-containing analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone), which are more polar due to hydroxyl groups .
  • Steric and Electronic Influence: The 4-methoxy group in the target compound provides steric hindrance and electron donation, contrasting with 2,2-dichloro-1-(4-methylphenyl)ethanone, where dual α-chlorines increase electrophilicity .

Key Observations :

  • The target compound’s α-chlorine is critical for downstream reactions, analogous to ’s use of 2-chloroethanones in thiazole synthesis.
  • Fluorine substituents may reduce electrophilicity compared to chlorine-rich analogs, altering reaction kinetics .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability.

Table 3: Physical Properties
Compound Name Melting Point (°C) Solubility Stability Notes
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 97–98 Polar solvents (e.g., EtOH) Sensitive to oxidation (OH)
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 107–110 Moderate in DCM Stabilized by OCH₃
2,2-Dichloro-1-(4-methylphenyl)ethanone Not reported Lipophilic solvents High thermal stability
Target Compound* Not reported Likely lipophilic (F, OCH₃) Enhanced metabolic stability

Key Observations :

  • Fluorine and methoxy groups in the target compound likely improve lipid solubility and metabolic stability compared to hydroxy-substituted analogs .
  • Chlorine-rich analogs (e.g., 2,2-dichloro derivatives) exhibit higher electrophilicity but lower polarity .

Biological Activity

2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is a compound of interest due to its potential biological activities. This article synthesizes research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 220.61 g/mol
  • CAS Number : 51336-94-8

The compound features a chloro group and a difluoromethoxyphenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

In studies involving various bacterial strains, the compound demonstrated significant antibacterial effects. For instance, a derivative study showed that modifications in the phenyl ring could enhance growth-inhibiting activity against Lactobacillus casei. The most effective derivatives were those with ortho-substituted groups, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .

Anticancer Activity

The anticancer potential of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects comparable to established chemotherapeutics:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)0.76
A549 (Lung)0.65
HL-60 (Leukemia)Moderate

The presence of electron-withdrawing groups (EWGs) like fluorine in the phenyl ring was correlated with increased cytotoxicity, highlighting the importance of electronic effects on biological activity.

The exact mechanism by which 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways.

Case Studies

  • Antibacterial Study : A study focused on synthesizing various derivatives of chloro and fluoro compounds found that ortho-substituted derivatives had enhanced antibacterial properties compared to their para and meta counterparts .
  • Anticancer Evaluation : In vitro evaluations against MCF-7 and A549 cell lines showed that the compound had IC50 values significantly lower than many conventional chemotherapeutics, suggesting a promising avenue for further research in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Acylation of substituted anilines with chloroacetyl chloride in a biphasic system (e.g., dichloromethane/aqueous NaOH) at 0°C is a typical route . Optimization involves controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography. Monitoring reaction progress via HPLC ensures high purity (>95%) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role do programs like SHELXL play in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data are collected at 296 K, and the SHELX system (e.g., SHELXL) refines structures using least-squares minimization. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) for reliability. SHELXTL (Bruker AXS) interfaces with diffraction hardware for seamless data processing .

Q. What spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :

  • NMR : Look for carbonyl (C=O) signals at ~200 ppm in 13C^{13}\text{C} NMR and chloro-substituent coupling in 1H^{1}\text{H} NMR.
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) .
  • Mass Spectrometry : Molecular ion peaks ([M]+^+) at m/z corresponding to C9_9H6_6ClF2_2O2_2 (calc. 232.0) .

Advanced Research Questions

Q. How do variations in substituent positions (e.g., fluoro vs. chloro, methoxy vs. methyl) influence the reactivity and stability of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) reveal that electron-withdrawing groups (e.g., -F) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Stability under acidic conditions can be assessed via hydrolysis kinetics .

Q. In biocatalytic reductions using microbial enzymes (e.g., Acinetobacter sp.), how do pH and ionic strength affect the stereoselectivity and yield of products derived from this compound?

  • Methodological Answer : At pH 7.6 (0.05–0.2 M phosphate buffer), Acinetobacter sp. achieves >99.9% enantiomeric excess (ee) and 56% yield. Lower pH (<6.0) reduces enzyme activity due to protonation of catalytic residues. Ionic strength adjustments (0.05–0.2 M) show minimal impact, suggesting robust enzyme adaptability .

Q. When encountering discrepancies in melting points or spectral data across studies, what analytical strategies can researchers employ to resolve such contradictions?

  • Methodological Answer :

  • Cross-validate with NIST Standard Reference Data (e.g., IR, mass spectra) .
  • Re-crystallize the compound to assess polymorphic variations.
  • Perform elemental analysis (C, H, N) to confirm stoichiometry and rule out impurities .

Q. What computational modeling approaches are recommended to predict the electronic effects of the 2,6-difluoro and 4-methoxy substituents on the compound's reactivity in various organic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. Fukui indices quantify electrophilicity at the carbonyl carbon, while Hammett constants correlate substituent effects with reaction rates .

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